ethyl 2-cyano-3-(4-methoxyphenyl)acrylate
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Overview
Description
Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate is an organic compound with the molecular formula C13H13NO3. It is a derivative of acrylate and contains a cyano group and a methoxyphenyl group. This compound is known for its applications in various fields, including organic synthesis and material science .
Preparation Methods
Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate can be synthesized through several methods. One common synthetic route involves the Knoevenagel condensation reaction between ethyl cyanoacetate and 4-methoxybenzaldehyde in the presence of a base such as piperidine or pyridine. The reaction typically occurs under reflux conditions and yields the desired product after purification .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production .
Chemical Reactions Analysis
Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate has several scientific research applications:
Organic Synthesis: It serves as a key intermediate in the synthesis of various biologically and pharmacologically important compounds, such as 2-propenoylamides and 2-propenoates.
Material Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its reactive functional groups.
Medicinal Chemistry: Researchers explore its potential as a building block for designing new drugs and therapeutic agents, particularly in the field of cancer research and anti-inflammatory drugs.
Biological Studies: It is used in studies investigating enzyme inhibition and receptor binding, contributing to the understanding of biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of ethyl 2-cyano-3-(4-methoxyphenyl)acrylate involves its interaction with specific molecular targets and pathways. The compound’s cyano group and methoxyphenyl group play crucial roles in its reactivity and binding affinity. For instance, in enzyme inhibition studies, the compound may act as a competitive inhibitor, binding to the active site of the enzyme and preventing substrate binding .
In receptor binding studies, the compound’s structure allows it to interact with specific receptors, modulating their activity and influencing cellular responses. The exact molecular targets and pathways involved depend on the specific application and context of the research .
Comparison with Similar Compounds
Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate can be compared with similar compounds such as:
Mthis compound: This compound has a similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl cyanoacrylate: While structurally different, ethyl cyanoacrylate is another cyanoacrylate ester known for its use in adhesives.
The uniqueness of this compound lies in its combination of functional groups, which provides versatility in chemical reactions and applications .
Properties
IUPAC Name |
ethyl (Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-3-17-13(15)11(9-14)8-10-4-6-12(16-2)7-5-10/h4-8H,3H2,1-2H3/b11-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJKGDEVERRGVFA-FLIBITNWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=C(C=C1)OC)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\C1=CC=C(C=C1)OC)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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